N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide
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Overview
Description
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a versatile chemical compound that has garnered interest in various fields of scientific research.
Scientific Research Applications
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has several scientific research applications, including:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the fields of oncology and neurology.
Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Mechanism of Action
Target of Action
The primary targets of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide are currently unknown. This compound belongs to the class of pyridazine derivatives , which have been shown to exhibit a wide range of pharmacological activities . .
Mode of Action
Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects . .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . .
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it.
Future Directions
Preparation Methods
The synthesis of N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the benzhydryl group: The benzhydryl group is introduced via nucleophilic substitution reactions.
Attachment of the pyridazin-3-yloxy moiety: The pyridazin-3-yloxy group is attached through etherification reactions involving pyridazine derivatives.
Formation of the carboxamide group: The carboxamide group is formed through amidation reactions involving suitable amine and carboxylic acid derivatives.
Chemical Reactions Analysis
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Comparison with Similar Compounds
N-benzhydryl-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine ring and exhibit similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and are used in various pharmacological applications.
Benzhydryl derivatives: These compounds share the benzhydryl group and are known for their potential in drug development.
Properties
IUPAC Name |
N-benzhydryl-4-pyridazin-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(27-16-13-20(14-17-27)29-21-12-7-15-24-26-21)25-22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,15,20,22H,13-14,16-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTDXGLPJYAACX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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